Cas no 959585-30-9 (2-(Quinolin-6-yl)propanoic acid)

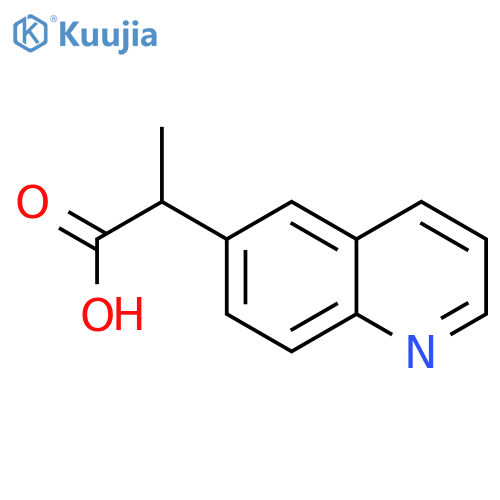

959585-30-9 structure

商品名:2-(Quinolin-6-yl)propanoic acid

CAS番号:959585-30-9

MF:C12H11NO2

メガワット:201.221243143082

MDL:MFCD11110964

CID:819843

PubChem ID:19036006

2-(Quinolin-6-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Quinolin-6-yl)propanoic acid

- alpha-Methyl-6-quinolineacetic acid

- 2-(Quinolin-6-yl)propanoic acid alpha-Methyl-6-quinolineacetic acid

- 2-quinolin-6-ylpropanoic acid

- 2-(6-quinolinyl)propanoic acid

- 2-(6-quinolyl)propanoic acid

- 2-quinolin-6-ylpropionic acid

-

- MDL: MFCD11110964

- インチ: InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15)

- InChIKey: PZEAPGRLLGDEEL-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 201.07900

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

じっけんとくせい

- 密度みつど: 1.246

- PSA: 50.19000

- LogP: 2.42290

2-(Quinolin-6-yl)propanoic acid セキュリティ情報

2-(Quinolin-6-yl)propanoic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Quinolin-6-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1137992-2.5g |

2-(quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 2.5g |

$1034.0 | 2023-10-26 | |

| Alichem | A189004971-10g |

2-(Quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 10g |

$2814.00 | 2023-08-31 | |

| Alichem | A189004971-25g |

2-(Quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 25g |

$5065.20 | 2023-08-31 | |

| Enamine | EN300-1137992-0.05g |

2-(quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 0.05g |

$443.0 | 2023-10-26 | |

| Enamine | EN300-1137992-0.5g |

2-(quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 0.5g |

$507.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-50mg |

2-(Quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 50mg |

¥11158.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-250mg |

2-(Quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 250mg |

¥10471.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-2.5g |

2-(Quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 2.5g |

¥26056.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171528-1g |

2-(Quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 1g |

¥14256.00 | 2024-04-23 | |

| 1PlusChem | 1P00H6NQ-250mg |

2-(Quinolin-6-yl)propanoic acid |

959585-30-9 | 95% | 250mg |

$1178.00 | 2025-02-28 |

2-(Quinolin-6-yl)propanoic acid 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

959585-30-9 (2-(Quinolin-6-yl)propanoic acid) 関連製品

- 1780-17-2(2-Quinolinylmethanol)

- 877-43-0(2,6-Dimethylquinoline)

- 5622-34-4(2-(Quinolin-6-YL)acetic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959585-30-9)2-(Quinolin-6-yl)propanoic acid

清らかである:99%

はかる:1g

価格 ($):1499.0